Tripelennamine N-Oxide

Description

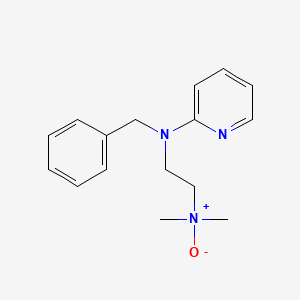

Structure

3D Structure

Properties

IUPAC Name |

2-[benzyl(pyridin-2-yl)amino]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-19(2,20)13-12-18(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTJFFJNICHTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCN(CC1=CC=CC=C1)C2=CC=CC=N2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60317-19-3 | |

| Record name | Tripelennamine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPELENNAMINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5M4548AY0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Physical Properties of Tripelennamine N Oxide

Tripelennamine (B1683666) N-Oxide is the N-oxidized derivative of the antihistamine tripelennamine. Its chemical and physical properties are essential for its identification, synthesis, and analysis.

| Property | Value |

| Chemical Formula | C₁₆H₂₁N₃O cymitquimica.com |

| Molecular Weight | 271.36 g/mol cymitquimica.com |

| IUPAC Name | N,N-dimethyl-N'-(phenylmethyl)-N'-pyridin-2-ylethane-1,2-diamine N-oxide |

| CAS Number | 60317-19-3 cymitquimica.com |

| Appearance | Neat cymitquimica.com |

Biotransformation Pathways and Metabolic Fate of Tripelennamine N Oxide

Enzymatic Systems Involved in Tripelennamine (B1683666) N-Oxide Formation

The generation of Tripelennamine N-oxide from its parent compound, tripelennamine, is an oxidative process facilitated by specific enzyme systems within the body. researchgate.net This N-oxidation reaction involves the transfer of an oxygen atom to the tertiary amine nitrogen of tripelennamine. The primary enzymes responsible for this metabolic step are the flavin-containing monooxygenases (FMOs) and, to a lesser extent, the cytochrome P450 (CYP450) enzyme system. researchgate.nethyphadiscovery.com

Flavin-containing monooxygenases (FMOs) are a key family of enzymes involved in the metabolism of a wide array of nitrogen- and sulfur-containing xenobiotics. turkjps.orgmdpi.com These enzymes are particularly efficient at catalyzing the N-oxidation of tertiary amines, a chemical class to which tripelennamine belongs. researchgate.netmdpi.com The catalytic cycle of FMOs involves the binding of NADPH and the reduction of the FAD prosthetic group, which then reacts with molecular oxygen to form a stable hydroperoxyflavin intermediate. turkjps.org This intermediate subsequently oxygenates the nucleophilic nitrogen atom of the substrate. turkjps.org

FMO3 is the predominant FMO isoenzyme expressed in the adult human liver and is a primary catalyst for the N-oxidation of many tertiary amines. wikipedia.org While direct studies on tripelennamine N-oxidation by specific FMO isoforms are limited, the general substrate preference of FMOs for tertiary amines strongly suggests their significant role in the formation of this compound. researchgate.net

Key Characteristics of FMOs:

Located in the endoplasmic reticulum. wikipedia.org

Utilize NADPH and molecular oxygen. turkjps.org

Do not get easily induced or inhibited by other environmental chemicals, unlike CYP450 enzymes. turkjps.org

The cytochrome P450 (CYP450) system is a diverse family of heme-containing monooxygenases that play a central role in the metabolism of a vast number of drugs and other xenobiotics. nih.gov While FMOs are generally more efficient at N-oxidation of tertiary amines, CYP450 enzymes can also contribute to the formation of N-oxide metabolites. researchgate.nethyphadiscovery.com

Studies on various antihistamines have implicated CYP450 enzymes in their metabolism. researchgate.net For instance, CYP2D6 is known to be involved in the metabolism of several first-generation antihistamines. researchgate.net Although specific data on the direct role of CYP450 in tripelennamine N-oxidation is not extensively detailed in the available literature, it is plausible that certain CYP450 isoforms contribute to this metabolic pathway, alongside their roles in other metabolic transformations of tripelennamine, such as N-demethylation and aromatic hydroxylation. researchgate.netnih.gov

Fungal biotransformation studies, which can serve as models for mammalian metabolism, have shown that cytochrome P450 inhibitors can affect the metabolism of related compounds, suggesting a role for these enzymes. researchgate.netdntb.gov.ua

While FMOs and CYP450s are the primary enzyme systems responsible for N-oxidation, other oxidative enzymes may have a minor or indirect role. However, based on current scientific understanding, their contribution to the formation of this compound is considered less significant compared to FMOs and CYP450s.

Subsequent Biotransformation of this compound

An important aspect of the metabolic fate of N-oxide metabolites is their potential for in vivo reduction back to the parent tertiary amine. This reversible metabolism can influence the pharmacokinetic profile and duration of action of the parent drug. The reduction of N-oxides can be catalyzed by both enzymatic and non-enzymatic processes.

Enzymatic reduction of N-oxides can be carried out by various reductase enzymes, including cytochrome P450 enzymes operating in a reductive environment and other specific N-oxide reductases. The exact enzymatic systems responsible for the reduction of this compound in vivo have not been fully elucidated but are a recognized phenomenon for many N-oxide metabolites. hyphadiscovery.com

Table 1: Enzymatic Systems in this compound Metabolism

| Metabolic Process | Enzyme System | Primary Role | Reference |

|---|---|---|---|

| Formation | Flavin-Containing Monooxygenases (FMOs) | Major pathway for N-oxidation of the tertiary amine of tripelennamine. | researchgate.net |

| Cytochrome P450 (CYP450) | Contributes to N-oxide generation and other oxidative pathways. | researchgate.nethyphadiscovery.com | |

| Reduction | Cytochrome P450 / Other Reductases | Potential for in vivo reduction back to the parent compound, tripelennamine. |

Conjugation Pathways and Metabolite Profiling

In humans, tripelennamine undergoes extensive metabolism, with this compound being a minor metabolite. nih.govinvivochem.com The major metabolic pathway for tripelennamine involves conjugation. nih.govinvivochem.com Specifically, a unique quaternary ammonium (B1175870) N-glucuronide of tripelennamine is the major conjugate found in human urine. nih.govinvivochem.com

Other identified metabolites include O-glucuronides of hydroxylated derivatives of tripelennamine. nih.govinvivochem.com Studies in rats have also identified hydroxylated metabolites, such as p-hydroxybenzyl and p-hydroxybenzyl-5-hydroxypyridyl derivatives, which can then undergo conjugation. researchgate.netnih.gov

Table 2: Major and Minor Metabolites of Tripelennamine

| Metabolite | Metabolic Pathway | Significance in Humans | Reference |

|---|---|---|---|

| Tripelennamine N-glucuronide | N-Glucuronidation | Major conjugate | nih.govinvivochem.com |

| This compound | N-Oxidation | Minor metabolite | nih.govinvivochem.com |

| O-glucuronide of hydroxytripelennamine | Aromatic Hydroxylation, O-Glucuronidation | Principal metabolite | nih.govinvivochem.com |

In Vitro Metabolic Modeling and Experimental Systems

In vitro systems are indispensable tools for elucidating the metabolic pathways of drug candidates and their metabolites, providing a controlled environment to study specific enzymatic reactions.

Hepatocyte and Liver Microsomal Assay Systems

Hepatocytes and liver microsomes are primary in vitro models for studying drug metabolism, as the liver is the main site of metabolic transformation for many xenobiotics, including antihistamines. nih.gov Research indicates that N-oxidation is a significant metabolic pathway for tripelennamine, with this compound being a notable, albeit minor, hepatic metabolite. nih.gov In human urine, this compound has been identified as a minor metabolite following oral administration of the parent drug. nih.gov

Studies utilizing human liver microsomes have been instrumental in characterizing the enzymes involved in the metabolism of various drugs. tandfonline.com For instance, such systems have helped identify the role of flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP) enzymes in the N-oxidation of different compounds. science.gov While specific data on this compound in these assays is limited in the provided results, the general methodology is well-established. These assays typically involve incubating the compound with hepatocytes or microsomes and analyzing the formation of metabolites over time using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. researchgate.net

Table 1: In Vitro Systems for Metabolic Studies

| System | Description | Key Advantages |

| Hepatocytes | Intact liver cells containing a full complement of drug-metabolizing enzymes and cofactors. | Provides a more physiologically relevant model compared to subcellular fractions. |

| Liver Microsomes | Subcellular fractions of the endoplasmic reticulum containing key phase I enzymes like CYPs and FMOs. | Allows for the study of specific enzyme kinetics and identification of the enzymes responsible for metabolism. |

Fungal and Microbial Biotransformation Models

Certain fungi, particularly species of Cunninghamella, have been shown to be effective microbial models for mammalian drug metabolism. researchgate.netdntb.gov.ua These microorganisms possess enzyme systems, including cytochrome P450 monooxygenases, that can perform biotransformations similar to those observed in humans. researchgate.netoup.com

Studies have demonstrated that the fungus Cunninghamella elegans can transform tripelennamine into its N-oxide and N-demethylated derivatives. tandfonline.comnih.govresearchgate.net In these fungal models, N-oxidation was a prominent metabolic pathway, with N-oxide derivatives accounting for a significant portion of the organic-soluble metabolites. tandfonline.comresearchgate.net For instance, in one study, approximately 88% to 95% of the organic-soluble metabolites of tripelennamine produced by C. elegans were the N-oxide derivative. tandfonline.com This highlights the utility of fungal systems in predicting and producing mammalian drug metabolites. Other fungi, such as Mucor ramannianus, have also been shown to metabolize related compounds through N-oxidation. nih.govasm.org

Table 2: Fungal Biotransformation of Tripelennamine

| Fungal Species | Metabolites Identified | Key Findings |

| Cunninghamella elegans | This compound, N-demethylated derivatives | N-oxidation is a major metabolic pathway. tandfonline.com |

| Mucor ramannianus | N-oxide metabolites of other fluoroquinolones | Demonstrates the capability of fungi to perform N-oxidation. asm.org |

In Vivo Metabolic Disposition Studies (Non-Human Animal Models)

In vivo studies in animal models are essential for understanding the complete picture of a drug's absorption, distribution, metabolism, and excretion (ADME).

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Excretion of tripelennamine and its metabolites occurs primarily through the urine. nih.govresearchgate.net In rats, about 78% of the administered dose of tripelennamine was excreted in the urine within 24 hours. nih.govresearchgate.net The metabolites identified in rat urine after hydrolysis included products of N-demethylation and aromatic hydroxylation. nih.govresearchgate.net While N-oxidation is a known pathway, these particular studies focused on other metabolic routes.

Advanced Analytical Methodologies for Tripelennamine N Oxide Research

Chromatographic Separation Techniques

Chromatography is fundamental to isolating Tripelennamine (B1683666) N-Oxide from biological samples prior to its identification and measurement. The choice of technique depends on the specific requirements of the analysis, such as the complexity of the sample matrix and the desired level of resolution and speed.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar metabolites like Tripelennamine N-Oxide. tandfonline.com It is frequently employed to separate the N-oxide from the parent drug and its glucuronide conjugates, which are often present in much higher concentrations in biological fluids like urine. researchgate.netnih.gov Studies have successfully used HPLC to isolate antihistamine metabolites for subsequent identification by mass spectrometry and nuclear magnetic resonance (NMR). tandfonline.comtandfonline.com

Reversed-phase columns, such as C18, are commonly used for these separations. The mobile phase composition is critical and often consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, run in either isocratic or gradient elution mode to achieve optimal separation. dcu.ieptfarm.pl Detection methods are varied; while UV detection is common for the parent drug Tripelennamine, more sensitive methods like fluorescence detection can be advantageous for analyzing trace levels of its polar metabolites. ptfarm.pl

Table 1: Representative HPLC System Parameters for Antihistamine Metabolite Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase, such as Inertsil ODS-3 (250 x 4.6 mm, 5 µm) or µBondapak C18. | ptfarm.plscribd.com |

| Mobile Phase | Gradient or isocratic elution with a mixture of buffer (e.g., phosphate (B84403) buffer) and organic solvent (e.g., methanol, isopropanol). | ptfarm.plresearchgate.net |

| Detection | Diode-Array Detector (DAD) or Fluorescence Detector. Wavelengths are selected based on the analyte's absorbance maximum (e.g., 310 nm for Tripelennamine). | tandfonline.comptfarm.pl |

| Sample Preparation | Often involves direct injection after dilution or solid-phase extraction (SPE) to clean up complex samples like plasma or milk. | dcu.ie |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures to deliver separations with markedly improved resolution, higher speed, and increased sensitivity. While specific studies focusing exclusively on this compound using UHPLC are not extensively detailed, the technique is widely applied to the analysis of similar N-oxide compounds, such as Trimethylamine-N-oxide (TMAO). nih.gov

The application of UHPLC, particularly when coupled with mass spectrometry (UHPLC-MS), is ideal for reducing matrix interference in complex samples and enhancing throughput, which is critical in metabolic studies. nih.gov For instance, a method for TMAO analysis using a Waters Acquity UPLC system achieved run times as short as 2.5 minutes, demonstrating the high-speed capabilities of the technique. nih.gov This efficiency and resolving power make UHPLC a highly suitable, state-of-the-art method for this compound research.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, being a polar and non-volatile molecule, is not directly amenable to GC analysis. Therefore, a chemical derivatization step is required to convert it into a more volatile and thermally stable compound.

Metabolic profiling studies of Tripelennamine have successfully used GC coupled with Mass Spectrometry (GC-MS) to identify various metabolites. nih.govnih.govresearchgate.net In these methods, metabolites isolated from urine are often treated with a derivatizing agent, such as a silylating reagent, to create trimethylsilyl (B98337) (TMS) derivatives. researchgate.net This process replaces active hydrogen atoms with TMS groups, reducing the polarity and increasing the volatility of the analyte, allowing it to be effectively analyzed by GC. researchgate.net

Table 2: General Gas Chromatography (GC) Approach for Tripelennamine Metabolite Analysis

| Parameter | Details | Source(s) |

|---|---|---|

| Derivatization | Required to increase volatility. Silylation is a common method for hydroxyl and amine groups. | researchgate.net |

| Stationary Phase (Column) | Typically a low-polarity column, such as one with a dimethyl polysiloxane stationary phase. | researchgate.net |

| Carrier Gas | Inert gas, typically helium or nitrogen. | researchgate.net |

| Detection | Mass Spectrometry (MS) is the most common detector, providing both quantitative data and structural information. | nih.govresearchgate.net |

Mass Spectrometry (MS) for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool in the study of this compound, providing sensitive detection, definitive structural information, and accurate quantification. It is almost always coupled with a chromatographic separation technique (LC-MS or GC-MS).

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantitative Analysis

Tandem Mass Spectrometry (MS/MS) is a highly specific and sensitive technique used for both the structural confirmation and quantification of analytes in complex mixtures. In an MS/MS experiment, a precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. researchgate.net

Table 3: Characteristic Ions in Mass Spectrometric Analysis of this compound

| Ion Type | Description | Significance | Source(s) |

|---|---|---|---|

| [M+H]⁺ | Protonated Molecule | Confirms the molecular weight of the N-oxide. | oup.comnih.gov |

| [M+H-O]⁺ | Loss of Oxygen | A characteristic fragment indicating an N-oxide structure. | researchgate.net |

| [M+H-OH]⁺ | Loss of a Hydroxyl Radical | A common fragmentation pathway for N-oxides, confirming the N→O bond. | researchgate.net |

| Multiple Fragment Ions | Various product ions | Provides a detailed fingerprint for structural elucidation and differentiation from isomers. | oup.comnih.gov |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of an ion, providing a powerful tool for the unambiguous identification of unknown compounds and metabolites like this compound. oup.com

By determining the exact mass of the precursor and fragment ions, HRMS can confirm the elemental formula of this compound and its fragments, distinguishing it from other compounds that may have the same nominal mass (isobars). researchgate.net Techniques like time-of-flight (TOF) MS, often used in HRMS systems, offer high selectivity and reproducible results. nih.gov The coupling of UHPLC with HRMS (e.g., UHPLC-QqTOF-MS) is a particularly powerful combination for modern metabolomics, enabling the confident identification of metabolites in complex biological samples. researcher.life

Thermospray and Fast Atom Bombardment (FAB) Mass Spectrometry Applications

Thermospray (TS) mass spectrometry has proven to be a valuable technique for the analysis of this compound. oup.comnih.gov In this method, a solution of the analyte is rapidly heated and vaporized, leading to soft ionization and the generation of protonated molecules. oup.com Studies have shown that while the parent compound, Tripelennamine, typically produces only the protonated molecular ion ([MH]+), this compound yields a strong protonated molecular ion along with multiple fragment ions. oup.comnih.gov This fragmentation provides crucial structural information. The analysis is often conducted using a mobile phase such as 0.1M ammonium (B1175870) acetate (B1210297) in a methanol/water mixture. oup.com

Fast Atom Bombardment (FAB) mass spectrometry is another soft ionization technique that has been successfully applied to the study of N-oxides of ethylenediamine-type antihistamines. wikipedia.orgcapes.gov.brumd.edu In FAB-MS, the sample is mixed with a non-volatile matrix, like glycerol, and bombarded with a beam of high-energy neutral atoms, such as argon or xenon. wikipedia.org This process results in the desorption and ionization of the analyte molecules with minimal fragmentation, making it suitable for determining the molecular weight of thermally labile and non-volatile compounds. umd.edu

A comparative study of Thermospray and Desorption Chemical Ionization (DCI) mass spectrometry revealed that both techniques can provide very similar data for this compound, with the [MH]+ ion typically being the major peak in the mass spectra. oup.com

Table 1: Key Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Key Ions Observed | Reference |

| Thermospray MS | Positive | Strong [MH]+ and multiple fragment ions | oup.comnih.gov |

| Fast Atom Bombardment MS | Positive | [MH]+ | capes.gov.br |

| Desorption Chemical Ionization MS | Positive (Ammonia) | [MH]+ as the major peak | oup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of each atom within the molecule. The structural integrity of synthesized this compound is typically confirmed using these NMR techniques in conjunction with mass spectrometry. oup.com

While specific NMR data for this compound is not extensively detailed in the provided search results, the analysis of its parent compound, Tripelennamine, offers insight into the expected spectral features. For Tripelennamine, the ¹H NMR spectrum shows characteristic signals for the aromatic protons, the methylene (B1212753) group adjacent to the pyridine (B92270) ring, and the dimethylamino group. The ¹³C NMR spectrum corroborates the connectivity with signals for the carbon-nitrogen double bond (C=N) and the nitrogen-methylene-nitrogen (N–CH₂–N) group. Upon N-oxidation, shifts in the signals of the protons and carbons adjacent to the newly formed N-oxide bond would be expected, providing clear evidence of the transformation.

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for the sensitive and specific analysis of this compound in various matrices. chromatographytoday.comijpsr.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for quantifying this compound in biological fluids. nih.gov The liquid chromatography step separates the analyte from other components in the sample, and the tandem mass spectrometry provides highly selective and sensitive detection. chromatographytoday.com LC-MS/MS is particularly advantageous for analyzing complex mixtures and can achieve low detection limits. researchgate.net The development of direct LC/MS methodologies using thermospray ionization has been suggested as a promising approach for analyzing Tripelennamine and its metabolites. oup.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another widely used hyphenated technique. deepdyve.comoup.com For the analysis of this compound, derivatization may be necessary to increase its volatility for gas chromatographic separation. The subsequent mass spectrometric analysis provides detailed structural information and allows for accurate identification. jmaterenvironsci.comjetir.org

Table 2: Overview of Hyphenated Techniques for this compound Analysis

| Technique | Application | Key Advantages | Reference |

| LC-MS/MS | Quantification in biological fluids | High selectivity and sensitivity, suitable for complex matrices | nih.govresearchgate.net |

| GC-MS | Identification and structural analysis | Provides detailed structural information | deepdyve.comjmaterenvironsci.com |

| LC-APCI-MS | Analysis of N-oxides | Can identify N-oxides through characteristic fragmentation | capes.gov.br |

Sample Preparation and Extraction Protocols for Complex Biological Matrices

The accurate analysis of this compound from complex biological matrices such as plasma and urine requires effective sample preparation and extraction protocols to remove interfering substances and concentrate the analyte. sci-hub.boxresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is a common method used to extract antihistamines and their metabolites from biological samples. sci-hub.box The process typically involves adjusting the pH of the sample to optimize the partitioning of the analyte into an immiscible organic solvent. sci-hub.box

Solid-Phase Extraction (SPE): SPE is another widely used technique that offers advantages such as higher recovery, cleaner extracts, and better reproducibility compared to LLE. sci-hub.box Various sorbents can be used in SPE cartridges to selectively retain the analyte of interest while allowing interfering compounds to pass through. For antihistamines, C18 and other polymeric sorbents have been successfully employed. sci-hub.box On-line SPE coupled with UHPLC-MS/MS is a recommended approach for minimizing manual sample preparation and enhancing sensitivity.

Protein Precipitation: This method is often used as an initial cleanup step for plasma or serum samples to remove proteins that can interfere with the analysis. sci-hub.box

The choice of extraction method depends on the specific biological matrix, the concentration of the analyte, and the subsequent analytical technique to be used. researchgate.net For instance, after extraction, back-extraction into an acidic aqueous phase can be employed to further clean up the sample before chromatographic analysis. sci-hub.box

Toxicological and Pharmacological Profile

Biological Activity and Pharmacological Effects

Tripelennamine (B1683666) N-Oxide retains some of the antihistaminic properties of its parent compound. It acts as a histamine (B1213489) H1 receptor antagonist, blocking the effects of histamine and thereby helping to alleviate allergic symptoms. The N-oxide metabolite has been shown to possess pharmacological activity, a characteristic observed with other tertiary amine N-oxides. uomustansiriyah.edu.iq

Potential Toxicological Implications

The toxicological profile of Tripelennamine N-Oxide is not extensively documented. However, as with many N-oxide compounds, there is a potential for mutagenicity that warrants investigation. Standard toxicological assessments, such as Ames tests, are used to evaluate the mutagenic potential of such compounds. The covalent binding of tripelennamine and its derivatives to microsomal proteins has been studied to understand potential mechanisms of toxicity. escholarship.org

Comparative Analysis with Parent Compound

Compared to its parent compound, tripelennamine, this compound is a minor metabolite with retained, though potentially altered, pharmacological activity. nih.gov The increased polarity of the N-oxide generally leads to faster elimination from the body. While tripelennamine itself has some central nervous system effects, the specific CNS profile of the N-oxide is not well-defined.

Analytical Methodologies for Detection and Quantification

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detection, is a widely used method for the analysis of tripelennamine and its metabolites. ptfarm.plresearchgate.net Gradient elution methods are often necessary to separate the various metabolites from the parent drug and endogenous components of the sample. ptfarm.pl

Gas Chromatography (GC): GC can also be used, particularly when coupled with a mass spectrometer (GC-MS). nih.gov Derivatization may be necessary to increase the volatility of the N-oxide for GC analysis.

Mass Spectrometry-Based Assays

Mass spectrometry, especially when combined with liquid chromatography (LC-MS), is a powerful tool for the definitive identification and quantification of Tripelennamine N-Oxide. nih.govoup.com Techniques like thermospray mass spectrometry and tandem mass spectrometry (MS/MS) provide high sensitivity and specificity, allowing for the detection of low concentrations of the metabolite in complex biological fluids like urine. nih.govoup.com

Chemical Oxidation Pathways for this compound Synthesis

The primary route for the synthesis of this compound involves the N-oxidation of the tertiary amine, Tripelennamine. This transformation can be achieved through various chemical oxidation methods, which are detailed below.

Peroxide-Mediated N-Oxidation Approaches

A common and direct method for the synthesis of this compound is the oxidation of Tripelennamine using hydrogen peroxide (H₂O₂). This reaction is typically conducted in an aqueous or aqueous alcohol solution under controlled temperature conditions, generally between 0°C and 50°C, to ensure the selective formation of the N-oxide. The pH is usually maintained in the slightly acidic to neutral range to prevent over-oxidation. The mechanism involves the transfer of an oxygen atom from the peroxide to the nucleophilic nitrogen atom of the tripelennamine molecule. To drive the reaction to completion, an excess of hydrogen peroxide is often used, with reaction times typically ranging from one to four hours.

Another effective peroxide-based reagent is the urea-hydrogen peroxide adduct (UHP). This reagent is considered a safer alternative to concentrated hydrogen peroxide and allows for a more controlled release of the oxidizing agent. Research has demonstrated that UHP can efficiently oxidize tripelennamine to its N-oxide with high yields, and the process is scalable for industrial applications under optimized conditions. Sodium percarbonate is also a viable oxidizing agent for this transformation.

| Oxidizing Agent | Solvent | Temperature | Key Features |

| Hydrogen peroxide (H₂O₂) | Water or aqueous alcohol | 0–50°C | Mild conditions, high yield, selective |

| Urea-Hydrogen Peroxide Adduct (UHP) | Water | Mild, ambient | Safer, controlled release, high yields |

| Sodium Percarbonate | Not specified | Not specified | Alternative peroxide source |

Catalytic Oxidation Systems

Another studied catalytic approach involves the use of a Mo/P catalytic system with hydrogen peroxide as the terminal oxidant for the N-oxidation of various nitrogen heterocycles. researchgate.net While not specific to Tripelennamine, this demonstrates a broader trend in utilizing transition metal catalysts for such transformations. researchgate.net Furthermore, the oxidation of Tripelennamine hydrochloride has been investigated using cerium(IV) as an oxidant in the presence of a ruthenium(III) catalyst in an aqueous sulfuric acid medium. jmaterenvironsci.com Kinetic studies of this reaction have shown that the reaction is first order with respect to cerium(IV). jmaterenvironsci.com

Biocatalytic and Enzymatic Synthesis of this compound

In addition to chemical synthesis, this compound is also formed through biological processes. It is a known minor hepatic metabolite of Tripelennamine in humans. invivochem.comnih.gov The N-oxidation of Tripelennamine is a significant metabolic pathway, with studies indicating that a substantial percentage of its organic-soluble metabolites are N-oxides. This metabolic transformation is an example of enzymatic synthesis, where enzymes in the liver, likely cytochrome P450 monooxygenases, catalyze the oxidation of the parent drug.

Fungal transformations have also been explored as microbial models for drug metabolism. tandfonline.com Studies on related antihistamines like methapyrilene (B1676370) and thenyldiamine (B1203926) have shown that fungi can produce N-oxide and N-demethylated derivatives, suggesting a potential biocatalytic route for this compound synthesis. tandfonline.com Biocatalysis, in general, is gaining importance in the pharmaceutical industry for its potential to create more sustainable and selective synthetic processes. nih.gov

Regioselective and Stereoselective Synthesis Considerations

The synthesis of this compound from Tripelennamine involves the oxidation of a tertiary amine. Tripelennamine possesses two tertiary nitrogen atoms: one in the dimethylaminoethyl side chain and the nitrogen atom of the pyridine (B92270) ring. The N-oxidation reaction is highly selective for the nitrogen atom in the dimethylaminoethyl group due to its higher nucleophilicity compared to the pyridine nitrogen. This inherent regioselectivity simplifies the synthesis, leading primarily to the desired N-oxide with minimal formation of the pyridine N-oxide isomer.

While the standard synthesis of this compound does not typically involve the creation of new stereocenters, the principles of stereoselective synthesis are crucial in the broader context of drug development. nih.govacs.org For instance, if chiral derivatives of Tripelennamine were to be synthesized, controlling the stereochemistry would be paramount.

Chemical Reactivity and Derivatization of the N-Oxide Moiety

The N-oxide functional group in this compound imparts distinct reactivity to the molecule, allowing for various chemical transformations.

Reduction Pathways to Parent Amine

A key reaction of this compound is its reduction back to the parent amine, Tripelennamine. This transformation is a common step in synthetic sequences where the N-oxide group is used as a protecting or directing group. A variety of reducing agents can accomplish this deoxygenation.

One common laboratory-scale reducing agent is phosphorus trichloride (B1173362) (PCl₃). dtic.mil It has been successfully used to reduce hydroxythis compound to hydroxytripelennamine. dtic.mil Another widely used reducing agent is sodium borohydride (B1222165) (NaBH₄), which can effectively revert this compound to Tripelennamine.

| Reducing Agent | Product | Significance |

| Phosphorus Trichloride (PCl₃) | Tripelennamine (or derivative) | Effective deoxygenating agent dtic.mil |

| Sodium Borohydride (NaBH₄) | Tripelennamine | Common and effective reducing agent |

This reductive pathway highlights the utility of the N-oxide as a transient functional group in more complex synthetic strategies.

Further Oxidation and Substitution Reactions

This compound, a metabolite of the first-generation antihistamine tripelennamine, can undergo several chemical transformations, including reduction and potential substitution reactions characteristic of tertiary amine N-oxides.

Oxidation and Reduction: The N-oxide functional group itself represents an oxidized state of the parent amine. The most direct chemical transformation is the reduction, or deoxygenation, of the N-oxide back to the parent tertiary amine, tripelennamine. This reaction can be accomplished using reducing agents; for instance, phosphorus trichloride has been effectively used as a deoxygenating agent for related N-oxide compounds in synthetic schemes. dtic.mil

While this compound is already an oxidation product, further oxidation of the molecule at other sites is possible. The parent compound, tripelennamine hydrochloride, can undergo light-catalyzed oxidation to yield products such as benzaldehyde, which suggests the benzyl (B1604629) group can be a site of oxidative cleavage. researchgate.net Metabolic studies of related compounds also indicate that oxidation can occur on the pyridine ring, although this is generally a minor pathway for tripelennamine itself. escholarship.org

Substitution Reactions: Tertiary amine N-oxides are known to undergo rearrangement and substitution reactions, most notably the Polonovski reaction. While not specifically documented for this compound, this class of reaction is a fundamental transformation. The reaction typically involves treatment with an acylating agent, such as trifluoroacetic anhydride (B1165640), which activates the N-oxide and leads to the formation of a reactive iminium salt intermediate. researchgate.net This intermediate is susceptible to nucleophilic attack and can lead to various products, including N-demethylated derivatives or substitution at a carbon atom adjacent to the nitrogen. researchgate.net

In a related transformation known as the Polonovski-Potier reaction, other N-oxide-containing molecules have been shown to undergo unexpected hydroxylation on an aromatic nucleus, demonstrating the potential for intramolecular oxygen transfer. researchgate.net These established reactivities of N-oxides suggest potential pathways for the synthetic modification of this compound.

Table 1: Chemical Transformations of this compound

| Reaction Type | Reagent/Condition Example | Product(s)/Intermediate | Description |

|---|---|---|---|

| Reduction (Deoxygenation) | Phosphorus trichloride (PCl₃) dtic.mil | Tripelennamine | The N-oxide group is reduced, regenerating the parent tertiary amine. |

| Polonovski-Potier Reaction (Potential) | Trifluoroacetic anhydride (TFAA) researchgate.net | Iminium salt intermediate; potential for hydroxylated derivatives researchgate.net | A characteristic reaction of N-oxides that can facilitate rearrangement and substitution on the aromatic nucleus. researchgate.net |

| Mass Spectrometric Fragmentation | Thermospray Ionization nih.gov | Tripelennamine fragment ion ([M-16]⁺) dtic.milnih.gov | A common fragmentation pathway involving the neutral loss of an oxygen atom, used for identification in mass spectrometry. dtic.milnih.gov |

Strategies for Analytical Derivatization

The analysis of this compound, particularly in biological matrices, often relies on sophisticated analytical techniques where derivatization can be a key step for improving detection, separation, and quantification.

Direct Analysis and Inherent Fragmentation: Modern analytical methods can often detect the N-oxide directly. Thermospray mass spectrometry (TS-MS) has been used to characterize this compound. nih.gov Under TS-MS conditions, the compound provides strong protonated molecular ions ([MH]⁺) and undergoes fragmentation to produce multiple informative ions. nih.gov This inherent fragmentation during analysis is a form of in-source transformation that aids in structural confirmation. A principal fragmentation pattern for N-oxides is the loss of an oxygen atom, yielding a prominent ion corresponding to the parent amine. dtic.milnih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of tripelennamine and its metabolites. It has been successfully employed to isolate this compound from metabolites produced during the fungal transformation of the parent drug. tandfonline.com For more complex samples, advanced techniques like Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) offer high sensitivity and selectivity. These methods can be combined with on-line solid-phase extraction (SPE) to minimize matrix interference and improve detection limits for metabolites in complex matrices.

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of polar metabolites like N-oxides. While specific protocols for this compound are not detailed, the general principle involves reacting the analyte with silylating agents to block polar functional groups.

Table 2: Analytical Approaches for this compound and Related Metabolites

| Technique | Application | Key Findings / Derivatization Principle |

|---|---|---|

| Thermospray Mass Spectrometry (TS-MS) | Structural Characterization nih.gov | Generates strong protonated molecular ions and multiple fragment ions, providing structural information without prior derivatization. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Isolation and Separation tandfonline.com | Proven effective for isolating this compound from fungal metabolism cultures. tandfonline.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of Volatile Derivatives | Requires derivatization (e.g., silylation) to increase the volatility of polar amine metabolites for analysis. |

| UHPLC-MS/MS with On-line SPE | Quantification in Complex Matrices | Offers high sensitivity and selectivity, with on-line extraction reducing matrix effects for accurate quantification of metabolites. |

Computational and Theoretical Approaches to Tripelennamine N Oxide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. aps.org These methods can determine molecular geometries, electronic distributions, and energetic properties, such as the stability of chemical bonds. aps.orgd-nb.info For Tripelennamine (B1683666) N-Oxide, a key area of interest is the energetics of the N-O bond.

For instance, computational studies on pyridine (B92270) N-oxide and trimethylamine (B31210) N-oxide show how structure influences N-O bond strength. nih.gov Calculations predict that the BDE for pyridine N-oxide is significantly higher than that for trimethylamine N-oxide, a finding attributed to differences in hybridization and resonance stabilization. nih.gov Given that Tripelennamine N-Oxide contains a pyridine ring, its N-O bond energetics would be expected to be more comparable to pyridine N-oxide than to a simple aliphatic amine N-oxide. These calculations are crucial for understanding the molecule's stability and potential reactivity.

| Compound | Computational Model | Calculated BDE (kcal/mol) |

|---|---|---|

| Pyridine N-Oxide | B3LYP/6-31G | 63.5 |

| Pyridine N-Oxide | M06/6-311G+(d,p) | 64.5 |

| Trimethylamine N-Oxide | B3LYP/6-31G | 50.0 |

| Trimethylamine N-Oxide | M06/6-311G+(d,p) | 54.5 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein receptor. mdpi.comnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov The process involves preparing 3D structures of both the ligand and the target receptor. Using scoring functions, the docking software then calculates the binding affinity, often expressed as a binding energy (kcal/mol), for various poses of the ligand in the receptor's active site. scispace.com A lower binding energy generally indicates a more favorable and stable interaction. semanticscholar.org For this compound, this could be used to screen for potential protein targets and hypothesize its mechanism of action.

Molecular Dynamics (MD) Simulations provide a deeper understanding of the stability and dynamics of the ligand-receptor complex over time. scispace.com Starting with the best pose from molecular docking, an MD simulation models the movement of every atom in the complex within a simulated physiological environment. mdpi.com These simulations can reveal the stability of key interactions (like hydrogen bonds), conformational changes in the protein or ligand, and provide a more refined estimation of binding free energy. semanticscholar.org

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| This compound | Histamine (B1213489) H1 Receptor | -8.5 | ASP-107, LYS-191, TYR-431 |

| Tripelennamine | Histamine H1 Receptor | -9.2 | ASP-107, LYS-191, TYR-431 |

In Silico Prediction of Metabolic Pathways and Products

In silico metabolism prediction tools are used to forecast how a drug candidate will be transformed by metabolic enzymes in the body. news-medical.net These computational models can predict the sites on a molecule most susceptible to metabolism (Sites of Metabolism, SoMs) and the likely resulting metabolites. univie.ac.at This is crucial for identifying potentially active or toxic byproducts and understanding the compound's duration of action.

Studies on the metabolism of the parent compound, tripelennamine, have identified this compound as a minor metabolite in humans, formed through oxidation. nih.gov The primary metabolic routes for tripelennamine also include hydroxylation of the pyridine ring and the formation of glucuronide conjugates. nih.govresearchgate.net

Modern computational platforms can simulate these metabolic pathways. They employ a variety of methods:

Rule-based systems: These systems apply a library of known biotransformation rules to a substrate molecule to generate potential metabolites. univie.ac.at

Machine learning models: Trained on large datasets of known metabolic reactions, these models can predict SoMs with high accuracy. univie.ac.at They often consider factors like the reactivity of different atoms and their accessibility to enzymes like Cytochrome P450s (CYPs). news-medical.net

For this compound, in silico models could be used to predict its subsequent metabolic fate. For example, models might predict whether the N-oxide is a final product or an intermediate that undergoes further reactions, such as reduction back to tripelennamine or hydroxylation on one of its aromatic rings.

| Substrate | Predicted Reaction | Enzyme Family (Likely) | Resulting Product |

|---|---|---|---|

| Tripelennamine | N-Oxidation | Cytochrome P450 (CYP), Flavin-containing monooxygenase (FMO) | This compound |

| Tripelennamine | Pyridine Ring Hydroxylation | Cytochrome P450 (CYP) | Hydroxytripelennamine |

| This compound | Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxy-tripelennamine N-Oxide |

| This compound | N-Oxide Reduction | N/A (Reductases) | Tripelennamine |

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Modeling

ADME properties determine the pharmacokinetic profile of a compound, and poor ADME characteristics are a major reason for drug development failure. nih.gov In silico ADME modeling allows for the early prediction of these properties before a compound is synthesized, saving time and resources. portico.orgbhsai.org These models use a molecule's structure to calculate key physicochemical and pharmacokinetic parameters.

Key ADME parameters that can be predicted computationally include:

Absorption: Parameters like aqueous solubility (LogS), the octanol/water partition coefficient (LogP), and topological polar surface area (TPSA) are used to predict oral absorption and membrane permeability. nih.govresearchgate.net

Distribution: Predictions can estimate plasma protein binding and whether a compound is likely to cross the blood-brain barrier. nih.gov

Metabolism: As discussed previously, models can predict metabolic stability and the enzymes responsible for clearance. bhsai.org

Excretion: While more complex, some models can provide estimates related to renal clearance.

For this compound, these models would likely predict increased polarity and water solubility compared to its parent compound, tripelennamine, due to the presence of the polar N-oxide group. This would, in turn, affect its absorption and distribution properties.

| Property | Parameter | Predicted Value (Tripelennamine) | Predicted Value (this compound) | Implication |

|---|---|---|---|---|

| Solubility/Lipophilicity | cLogP | 3.8 | 2.5 | N-Oxide is less lipophilic. |

| Aqueous Solubility (LogS) | -4.2 | -3.1 | N-Oxide is more water-soluble. | |

| Absorption | TPSA (Ų) | 32.8 | 52.5 | Increased polarity may reduce passive diffusion. |

| Human Intestinal Absorption | High | Moderate-High | Good absorption predicted for both. | |

| Distribution | Blood-Brain Barrier Permeation | Yes | Less Likely | N-Oxide may have reduced CNS penetration. |

Broader Research Implications and Future Directions for Tripelennamine N Oxide

Contributions to Understanding Amine Oxidation in Drug Metabolism

The formation of Tripelennamine (B1683666) N-Oxide is a clear in vivo example of amine oxidation, a crucial phase I metabolic pathway for many xenobiotics. The investigation of this specific metabolite contributes to the broader comprehension of how tertiary amines are processed in the body.

Research has demonstrated that Tripelennamine N-Oxide is a minor metabolite of tripelennamine in humans, isolated from urine. nih.govnih.gov The primary metabolic routes for tripelennamine involve N-demethylation and aromatic hydroxylation. researchgate.net The identification of the N-oxide, alongside glucuronide conjugates, illustrates the multiple and competing pathways involved in the biotransformation of a single drug molecule. nih.govresearchgate.net

Furthermore, studies utilizing microbial models, such as the fungus Cunninghamella elegans, have shown that these organisms can effectively simulate mammalian drug metabolism. tandfonline.comnih.gov Strains of C. elegans have been found to transform tripelennamine into its N-oxide and N-demethylated derivatives, with the N-oxide being a significant portion of the organic-soluble metabolites. tandfonline.comnih.gov This highlights the utility of microbial systems in producing and studying drug metabolites like this compound, which may be difficult to synthesize or isolate from human samples.

The study of this compound reinforces the importance of considering N-oxidation as a potential metabolic fate for drugs containing tertiary amine functionalities. Understanding the extent of this pathway is critical for a complete picture of a drug's pharmacokinetics and potential for drug-drug interactions.

Potential as a Precursor or Intermediate in Synthetic Organic Chemistry

While N-oxides as a class of compounds are recognized for their utility in synthetic organic chemistry, serving as oxidants and intermediates, there is currently no available scientific literature that specifically describes the use of this compound as a precursor or intermediate in synthetic organic chemistry. nih.govorganic-chemistry.org The reactivity of the N-oxide functional group, in general, allows for a variety of transformations, but these have not been explored with this compound in a synthetic context. thieme-connect.denih.govliverpool.ac.ukrsc.org This represents a significant gap in the research and a potential area for future investigation. The complex structure of tripelennamine could offer interesting reactivity and stereoselectivity if its N-oxide were to be used in synthetic applications.

Advancements in Analytical Methodologies for N-Oxide Detection

The detection and characterization of N-oxide metabolites are crucial for a comprehensive understanding of drug metabolism. The study of this compound has contributed to the application of specific analytical techniques for this class of compounds.

A key analytical method that has been successfully employed for the characterization of this compound is thermospray mass spectrometry (TSMS) . nih.govoup.com Research has shown that while the parent drug, tripelennamine, primarily produces a protonated molecular ion ([MH]+), its N-oxide derivative provides a strong [MH]+ ion along with multiple fragment ions. nih.govoup.com This distinct fragmentation pattern allows for the clear identification and characterization of this compound. The successful application of TSMS suggests its utility for the direct analysis of tripelennamine and its metabolites via liquid chromatography-mass spectrometry (LC/MS). oup.com

In general, the analysis of N-oxides can be challenging due to their polarity and potential thermal lability. nih.gov The development of "soft" ionization techniques like thermospray has been a significant advancement for the analysis of such metabolites. Further advancements in analytical instrumentation, particularly in high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will continue to improve the sensitivity and specificity of N-oxide detection and structural elucidation.

Below is an interactive data table summarizing analytical methodologies relevant to N-oxide detection.

| Analytical Technique | Application in N-Oxide Detection | Specific Relevance to this compound |

| Thermospray Mass Spectrometry (TSMS) | Provides molecular weight and fragmentation information for N-oxides. | Demonstrated to be effective in characterizing this compound, showing distinct fragmentation from the parent compound. nih.govoup.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and detection of polar metabolites like N-oxides from complex biological matrices. | The successful TSMS analysis suggests that LC-MS would be a suitable method for the quantification of this compound in biological samples. oup.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used for the analysis of volatile derivatives of N-oxides or their degradation products. | Used for the identification of other tripelennamine metabolites after hydrolysis and derivatization. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for the definitive identification of metabolites. | Used to identify metabolites of antihistamines produced by fungal transformations. tandfonline.com |

Unexplored Biological Roles and Interactions in Research Contexts

Currently, there is a lack of scientific literature detailing any specific biological roles or interactions of this compound beyond its role as a metabolite of tripelennamine. The parent compound, tripelennamine, is a known H1-receptor antagonist with some antimuscarinic properties. researchgate.netnih.gov However, it is not known whether the N-oxide metabolite retains any of this activity, or if it has any novel biological effects of its own.

The N-oxidation of tertiary amine drugs can sometimes lead to metabolites with altered pharmacological profiles, including reduced activity, altered receptor binding affinity, or even novel toxicities. For instance, the N-oxide metabolite of trimethylamine (B31210) (TMA), trimethylamine N-oxide (TMAO), has been extensively studied for its roles in various physiological and pathological processes, including neurological disorders. nih.gov However, no such research has been published for this compound.

Methodological Challenges and Opportunities in Studying N-Oxides

The study of N-oxides, including this compound, presents several methodological challenges that also open up opportunities for the development of new research techniques.

Challenges:

Chemical Stability: N-oxides can be thermally labile, which can complicate analytical procedures that require high temperatures, such as certain types of gas chromatography. nih.gov

Synthesis and Isolation: The synthesis of N-oxides can sometimes be challenging, and their isolation from complex biological matrices can be difficult due to their polarity and often low concentrations. nih.govmdpi.org

Distinguishing from Other Oxidations: In drug metabolism studies, it can be challenging to analytically distinguish N-oxidation from other oxidative metabolic pathways, such as C-hydroxylation, using techniques like liquid chromatography/tandem mass spectrometry alone. nih.govresearchgate.net Chemical derivatization techniques, such as selective reduction of the N-oxide back to the parent amine using reagents like titanium(III) chloride, can be employed to confirm the presence of an N-oxide metabolite. nih.govresearchgate.net

Hygroscopicity: The zwitterionic nature of many N-oxides makes them hygroscopic, which can pose challenges for accurate quantification and handling. researchgate.net

Opportunities:

Development of Novel Analytical Methods: The challenges in N-oxide analysis drive the development of more sensitive and specific analytical techniques. Advances in mass spectrometry and chromatographic methods are crucial for the reliable detection and quantification of these metabolites. mdpi.com

Use of Microbial Models: As demonstrated with tripelennamine, the use of microbial systems like Cunninghamella elegans presents a valuable opportunity to produce and study N-oxide metabolites in larger quantities than are typically available from human studies. tandfonline.comnih.gov

Computational Studies: Computational approaches can be employed to predict the metabolic fate of drugs, including the likelihood of N-oxide formation, and to study the properties of N-oxide metabolites, such as their stability and potential for biological activity. researchgate.net

Q & A

Q. How is Tripelennamine N-Oxide synthesized and characterized in laboratory settings?

this compound is synthesized via N-oxidation of the parent tertiary amine, Tripelennamine, using enzymatic or chemical oxidation methods. Characterization typically employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity. For quantification, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with on-line solid-phase extraction (SPE) is recommended to minimize manual preparation while ensuring sensitivity (e.g., detection limits of 10–300 µg/kg in complex matrices) . Calibration curves should use weighted linear regression (r² > 0.99) to ensure precision.

Q. What analytical methodologies are validated for detecting this compound in biological matrices?

Validated methods include:

- HPLC with fluorescence detection : Optimized for urine and wastewater analysis, using Tripelennamine hydrochloride as a reference standard. Column selection (e.g., C18) and mobile phase pH adjustments are critical for resolving polar metabolites .

- GC-MS : Suitable for volatile derivatives, particularly in animal feed analysis. Derivatization with agents like BSTFA enhances volatility .

- UHPLC-MS/MS with on-line SPE : Reduces matrix interference in complex samples (e.g., plant material) and improves throughput .

Q. What metabolic pathways and pharmacological activities are associated with this compound?

N-Oxidation of Tripelennamine produces a metabolite retaining pharmacological activity, as observed in other tertiary amine N-oxides (e.g., imipramine N-oxide). In vivo studies in mice demonstrate its role in modulating drug interactions, such as enhancing morphine-induced hyperactivity, which is attenuated by glucose co-administration. Activity is time-dependent, with significant effects observed within the first 15 minutes of exposure . Metabolic stability assays in hepatocyte models can clarify its half-life and enzyme-specific oxidation kinetics .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interaction with neurotransmitter systems?

- Behavioral assays : Use murine models to assess locomotor activity (e.g., open-field tests) with morphine co-administration. Glucose attenuation studies (50 mg/kg) can elucidate metabolic interference .

- Receptor binding assays : Employ radiolabeled ligands (e.g., H³-histamine) to quantify affinity for H1 receptors compared to the parent compound.

- In vitro neuropharmacology : Primary neuronal cultures or transfected HEK293 cells expressing human transporters (e.g., OCT1) can evaluate uptake mechanisms, though OCT1-independent transport may occur, as seen with sorafenib N-oxide .

Q. What evidence supports or refutes the mutagenic potential of this compound?

Aromatic N-oxides generally exhibit ambiguous mutagenicity profiles. Structure-activity relationship (SAR) analyses using public and proprietary databases can identify mutagenic subclasses (e.g., quindioxin derivatives). For this compound, conduct:

- Ames tests : Use TA98 and TA100 bacterial strains with metabolic activation (S9 mix). Negative controls (e.g., 2,6-Dimethylpyridine N-oxide) show non-mutagenic baselines .

- Antigenotoxicity assays : Evaluate suppression of mutagenesis induced by 2-AA or 4-NQO. Dose-response curves (e.g., 0–500 µg/mL) clarify protective effects .

Q. How can researchers resolve contradictions in genotoxicity data across studies?

Discrepancies may arise from assay conditions or metabolite stability. Strategies include:

- Triangulation : Combine Ames tests, micronucleus assays, and computational SAR fingerprints to cross-validate results .

- Metabolite profiling : Compare N-oxide stability in different pH conditions (e.g., simulated gastric fluid vs. plasma) to identify degradation-related false positives .

- Dose normalization : Adjust concentrations based on cellular uptake studies (e.g., HepG2 cell assays) to account for transporter variability .

Q. What experimental design considerations are critical for studying this compound’s transporter-independent uptake?

- Cell models : Use OCT1-deficient HepG2 or Huh7 cells to exclude transporter-mediated uptake. Compare results with OCT1-overexpressing HEK293 lines .

- Knockout mice : Oct1-deficient murine models can isolate transporter-independent hepatic accumulation. Plasma and tissue concentrations should be measured via LC-MS/MS .

- Inhibitor studies : Co-incubate with known OCT1 inhibitors (e.g., quinidine) to confirm lack of competitive inhibition .

Q. How should researchers address methodological gaps in metabolic and pharmacokinetic studies?

- Dynamic vs. static assays : Use microsomal incubation (CYP450 enzymes) for metabolic rate quantification, supplemented by physiologically based pharmacokinetic (PBPK) modeling .

- Data standardization : Follow guidelines from Revista Triângulo for figure preparation (e.g., axis labeling, color consistency) and statistical reporting (e.g., median ± interquartile ranges for non-normal distributions) .

- Triangulation of analytical methods : Cross-validate HPLC, GC-MS, and UHPLC-MS/MS results to ensure reproducibility across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.